molecular formula C41H38O11 B12105326 [4,5-Diacetyloxy-6-(4-methyl-2-oxochromen-7-yl)oxy-2-(trityloxymethyl)oxan-3-yl] acetate

[4,5-Diacetyloxy-6-(4-methyl-2-oxochromen-7-yl)oxy-2-(trityloxymethyl)oxan-3-yl] acetate

Cat. No.: B12105326
M. Wt: 706.7 g/mol
InChI Key: UHSAODFMAFXSFG-UHFFFAOYSA-N
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Description

[4,5-Diacetyloxy-6-(4-methyl-2-oxochromen-7-yl)oxy-2-(trityloxymethyl)oxan-3-yl] acetate is a complex organic compound that belongs to the class of flavonoids. Flavonoids are known for their diverse biological activities and are commonly found in various plants. This particular compound is characterized by its intricate structure, which includes multiple acetoxy groups, a chromenyl moiety, and a trityloxymethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4,5-Diacetyloxy-6-(4-methyl-2-oxochromen-7-yl)oxy-2-(trityloxymethyl)oxan-3-yl] acetate typically involves multiple steps:

    Formation of the Chromenyl Moiety: The chromenyl part can be synthesized through the condensation of appropriate phenolic compounds with acetic anhydride under acidic conditions.

    Protection of Hydroxyl Groups: Hydroxyl groups are protected using trityl chloride in the presence of a base like pyridine to form the trityloxymethyl group.

    Acetylation: The final step involves acetylation of the hydroxyl groups using acetic anhydride and a catalyst such as pyridine.

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the chromenyl moiety, leading to the formation of quinones.

    Reduction: Reduction reactions can target the carbonyl groups in the chromenyl structure, converting them to alcohols.

    Substitution: The acetoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the acetoxy groups.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and reduced chromenyl derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, [4,5-Diacetyloxy-6-(4-methyl-2-oxochromen-7-yl)oxy-2-(trityloxymethyl)oxan-3-yl] acetate is used as a precursor for synthesizing more complex flavonoid derivatives. It serves as a model compound for studying reaction mechanisms and developing new synthetic methodologies.

Biology

Biologically, this compound is studied for its potential antioxidant and anti-inflammatory properties. Flavonoids are known to interact with various biological pathways, and this compound is no exception.

Medicine

In medicine, research is focused on its potential therapeutic effects, including anti-cancer and neuroprotective activities. Its ability to modulate oxidative stress and inflammation makes it a candidate for drug development.

Industry

Industrially, this compound can be used in the development of natural product-based pharmaceuticals and nutraceuticals. Its complex structure also makes it a valuable compound for material science research, particularly in the development of bioactive materials.

Mechanism of Action

The mechanism of action of [4,5-Diacetyloxy-6-(4-methyl-2-oxochromen-7-yl)oxy-2-(trityloxymethyl)oxan-3-yl] acetate involves its interaction with various molecular targets. The chromenyl moiety can interact with enzymes and receptors involved in oxidative stress and inflammation pathways. The acetoxy groups can undergo hydrolysis, releasing active metabolites that further modulate biological activities.

Comparison with Similar Compounds

Similar Compounds

    [4,5-Diacetyloxy-6-(4-methyl-2-oxochromen-7-yl)oxy-2-(trityloxymethyl)oxan-3-yl] acetate: is similar to other flavonoids like quercetin, kaempferol, and luteolin.

    Quercetin: Known for its strong antioxidant properties.

    Kaempferol: Exhibits anti-inflammatory and anti-cancer activities.

    Luteolin: Noted for its neuroprotective effects.

Uniqueness

What sets this compound apart is its unique combination of functional groups, which provides a distinct set of chemical and biological properties. The presence of the trityloxymethyl group offers additional stability and potential for further functionalization, making it a versatile compound for various applications.

Properties

Molecular Formula

C41H38O11

Molecular Weight

706.7 g/mol

IUPAC Name

[4,5-diacetyloxy-6-(4-methyl-2-oxochromen-7-yl)oxy-2-(trityloxymethyl)oxan-3-yl] acetate

InChI

InChI=1S/C41H38O11/c1-25-22-36(45)51-34-23-32(20-21-33(25)34)50-40-39(49-28(4)44)38(48-27(3)43)37(47-26(2)42)35(52-40)24-46-41(29-14-8-5-9-15-29,30-16-10-6-11-17-30)31-18-12-7-13-19-31/h5-23,35,37-40H,24H2,1-4H3

InChI Key

UHSAODFMAFXSFG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)COC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)OC(=O)C)OC(=O)C)OC(=O)C

Origin of Product

United States

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